molecular formula C6H6IN B15260134 2-(Iodomethyl)pyridine

2-(Iodomethyl)pyridine

Cat. No.: B15260134
M. Wt: 219.02 g/mol
InChI Key: NHXGXNZEADOAJO-UHFFFAOYSA-N
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Description

2-(Iodomethyl)pyridine is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where an iodine atom is attached to the methyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Iodomethyl)pyridine can be synthesized through several methods. One common approach involves the halogenation of 2-methylpyridine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the methyl group.

Another method involves the reaction of 2-methylpyridine with iodine monochloride (ICl) in the presence of a solvent like acetic acid. The reaction proceeds at room temperature and yields this compound with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form different derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to 2-methylpyridine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.

    Reduction: 2-methylpyridine.

Scientific Research Applications

2-(Iodomethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)pyridine depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

2-(Iodomethyl)pyridine can be compared with other halomethylpyridines, such as 2-(Chloromethyl)pyridine and 2-(Bromomethyl)pyridine. While all these compounds share similar reactivity patterns, the iodine derivative is often more reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

List of Similar Compounds

  • 2-(Chloromethyl)pyridine
  • 2-(Bromomethyl)pyridine
  • 2-(Fluoromethyl)pyridine

These compounds can be used interchangeably in some reactions, but the choice of halogen can influence the reaction conditions and yields.

Properties

Molecular Formula

C6H6IN

Molecular Weight

219.02 g/mol

IUPAC Name

2-(iodomethyl)pyridine

InChI

InChI=1S/C6H6IN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2

InChI Key

NHXGXNZEADOAJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CI

Origin of Product

United States

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